Dapoxetine

Vue d'ensemble

Description

La dapoxétine est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) principalement utilisé pour le traitement de l'éjaculation précoce chez les hommes âgés de 18 à 64 ans . Elle agit en inhibant le transporteur de la sérotonine, ce qui augmente l'action de la sérotonine au niveau de la fente synaptique et favorise ainsi le retard à l'éjaculation . Initialement développée comme antidépresseur, la dapoxétine, grâce à son absorption et son élimination rapides, convient au traitement de l'éjaculation précoce mais pas de la dépression .

Méthodes De Préparation

La dapoxétine peut être synthétisée par différentes méthodes. Une méthode courante consiste à résoudre la dapoxétine racémique à l'aide d'un acide chiral pour obtenir de la dapoxétine énantiomériquement pure . Le processus de préparation comprend des étapes telles que la micronisation de la dapoxétine et de l'agent de remplissage, la préparation de poudre fine, le séchage et le tabletage . Les méthodes de production industrielle impliquent souvent le contrôle de la taille des particules, l'utilisation d'eau éthanolique pour le granulation et le séchage à des températures spécifiques .

Analyse Des Réactions Chimiques

La dapoxétine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La dapoxétine peut être oxydée pour former du dapoxétine-N-oxyde.

Réduction : Les réactions de réduction peuvent convertir la dapoxétine en ses dérivés desméthyl et didesméthyl.

Substitution : Des réactions de substitution peuvent se produire au niveau du noyau naphtyle ou du groupe amine

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions comprennent le dapoxétine-N-oxyde, la desméthyldapoxétine et la didesméthyldapoxétine .

Applications de la recherche scientifique

La dapoxétine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études impliquant des inhibiteurs sélectifs de la recapture de la sérotonine.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments.

Mécanisme d'action

La dapoxétine exerce ses effets en inhibant le transporteur de la sérotonine, ce qui augmente les niveaux de sérotonine dans la fente synaptique . Cette action retarde l'éjaculation en améliorant l'action de la sérotonine au niveau des récepteurs postsynaptiques. Le circuit neural central de l'éjaculation implique des zones spinales et cérébrales qui forment un réseau hautement interconnecté . La dapoxétine se lie aux transporteurs de recapture de la sérotonine, de la dopamine et de la noradrénaline, avec une affinité plus élevée pour les transporteurs de sérotonine .

Applications De Recherche Scientifique

Treatment of Premature Ejaculation

Dapoxetine is primarily indicated for the treatment of PE in men aged 18 to 64 years. Clinical trials have demonstrated significant improvements in intravaginal ejaculatory latency time (IELT), sexual satisfaction, and overall quality of life.

Efficacy Data

The following table summarizes key findings from various clinical trials evaluating the efficacy of this compound:

These studies consistently show that this compound significantly increases IELT compared to placebo, with improvements noted across different populations and settings.

Safety Profile

This compound has been generally well tolerated among users, with common adverse effects including nausea, dizziness, headache, and diarrhea. The incidence of these side effects is typically lower than that observed with other SSRIs due to its short half-life.

Adverse Events Data

The following table outlines the incidence of adverse events reported in clinical trials:

| Adverse Event | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Nausea | 10-15 | 5-10 |

| Dizziness | 5-10 | 2-5 |

| Headache | 5-10 | 3-5 |

| Diarrhea | 3-7 | 2-4 |

The data indicates that while some adverse events are reported more frequently in the this compound group, they are generally mild and transient.

Case Studies

Several case studies further illustrate the application of this compound in clinical practice:

- Case Study A : A 30-year-old male with a history of PE reported an IELT increase from approximately 1 minute to over 3 minutes after a single dose of this compound (60 mg) taken before intercourse. The patient reported improved sexual satisfaction and decreased anxiety related to performance.

- Case Study B : In a cohort study involving older men (ages 50-64), this compound was administered as needed for PE. Results showed a consistent increase in IELT from baseline values, with many participants expressing satisfaction with the treatment's effectiveness and tolerability.

Mécanisme D'action

Dapoxetine exerts its effects by inhibiting the serotonin transporter, which increases serotonin levels in the synaptic cleft . This action delays ejaculation by enhancing serotonin’s action at the postsynaptic receptors. The central ejaculatory neural circuit involves spinal and cerebral areas that form a highly interconnected network . This compound binds to serotonin, dopamine, and norepinephrine reuptake transporters, with a higher affinity for serotonin transporters .

Comparaison Avec Des Composés Similaires

La dapoxétine est unique parmi les ISRS en raison de son apparition rapide et de sa courte durée d'action, ce qui la rend adaptée au traitement à la demande de l'éjaculation précoce . Les composés similaires comprennent :

Fluoxétine : Un autre ISRS avec une demi-vie plus longue, principalement utilisé comme antidépresseur.

Sertraline : Un ISRS utilisé pour la dépression, l'anxiété et autres troubles, avec une durée d'action plus longue.

Paroxétine : Un ISRS utilisé pour les troubles de la dépression et de l'anxiété, connu pour son inhibition puissante de la recapture de la sérotonine

La dapoxétine se distingue par ses propriétés à action rapide et son application spécifique pour l'éjaculation précoce, contrairement aux autres ISRS qui sont principalement utilisés pour le traitement à long terme de la dépression et de l'anxiété .

Activité Biologique

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the on-demand treatment of premature ejaculation (PE). Its unique pharmacokinetic profile allows for rapid absorption and elimination, making it distinct from traditional SSRIs. This article delves into the biological activity of this compound, focusing on its efficacy, safety, pharmacokinetics, and clinical outcomes based on diverse research findings.

Pharmacokinetics of this compound

This compound exhibits a rapid absorption profile, achieving peak plasma concentrations approximately 1 hour after oral administration. The pharmacokinetics can be summarized as follows:

| Parameter | 30 mg Dose | 60 mg Dose |

|---|---|---|

| Peak Plasma Concentration (ng/mL) | 297 | 498 |

| Initial Half-Life (hours) | 1.31 | 1.42 |

| Terminal Half-Life (hours) | 18.7 | 21.9 |

This compound's rapid elimination minimizes accumulation in the body, making it suitable for on-demand use .

Efficacy in Clinical Trials

Numerous clinical trials have established this compound's efficacy in treating PE. A pivotal study involving 1,162 men demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):

- Baseline IELT : 0.9 minutes

- Post-Treatment IELT :

- Placebo: 1.9 minutes

- This compound 30 mg: 3.2 minutes

- This compound 60 mg: 3.5 minutes

The results indicated a statistically significant improvement in IELT across both dosages compared to placebo (p < 0.001) at the study endpoint .

Safety Profile and Adverse Events

This compound is generally well-tolerated, with common adverse events including nausea, dizziness, diarrhea, and headache. In a study assessing the safety of this compound at varying dosages:

- Adverse Events Rates :

- This compound 30 mg: 15.8%

- This compound 60 mg: 34.4%

Notably, no new safety concerns were identified during these trials .

Case Studies and Long-Term Efficacy

Long-term studies have evaluated this compound's sustained efficacy and safety over extended periods. One study reported that only 9.9% of patients continued treatment after two years due to various reasons such as cost and perceived ineffectiveness . However, patient-reported outcomes indicated significant improvements in sexual satisfaction and reduced ejaculation-related distress during treatment periods.

Propriétés

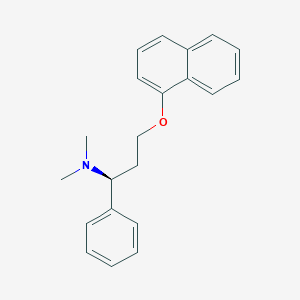

IUPAC Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129938-20-1 (hydrochloride) | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0057627 | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation. | |

| Record name | Dapoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

119356-77-3, 129938-20-1 | |

| Record name | Dapoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.